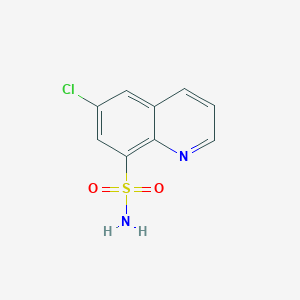

6-Chlorchinolin-8-sulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Modulation des Krebsstoffwechsels

6-Chlorchinolin-8-sulfonamid zeigt vielversprechende Eigenschaften als Inhibitor der M2-Isoform der Pyruvatkinase (PKM2), einem wichtigen Enzym im Krebsstoffwechsel . PKM2 wird in vielen menschlichen Tumoren exprimiert und spielt eine entscheidende Rolle bei der ATP-Produktion. Durch die Modulation dieses Enzyms kann this compound potenziell den intrazellulären Pyruvatspiegel in Krebszellen reduzieren, was sich auf ihre Lebensfähigkeit und Proliferation auswirkt .

Antiproliferative Wirkungen

Diese Verbindung hat signifikante antiproliferative Wirkungen auf A549-Lungenkrebszellen gezeigt . Struktur-Wirkungs-Beziehungsstudien deuten darauf hin, dass die Chinolinstruktur für ihre Funktion unerlässlich ist, was ein starkes Potenzial für die Entwicklung neuer Krebstherapien aufzeigt .

Antibakterielle Aktivität

Chinolinderivate, einschließlich this compound, sind bekannt für ihre antimikrobiellen Eigenschaften. Sie sind wirksam gegen verschiedene grampositive und gramnegative mikrobielle Arten . Die antimikrobielle Aktivität hängt von der Substitution am heterocyclischen Pyridinring ab, was es zu einer wertvollen Verbindung für die Entwicklung neuer antimikrobieller Wirkstoffe macht .

Antimalariamittel

Der Chinolinkern ist ein gemeinsames Merkmal vieler Antimalariamittel. This compound könnte auf sein Potenzial bei der Behandlung von Malaria untersucht werden, da Chinoline bekanntermaßen die DNA-Synthese im Malariaparasiten hemmen .

Antidepressive und Antiepileptische Anwendungen

Aufgrund der biologischen Aktivität der Stickstoffgruppe in Chinolinen besteht das Potenzial, dass this compound als Antidepressivum und Antikonvulsivum eingesetzt werden kann. Diese Anwendungen erfordern weitere Forschung, um Wirksamkeit und Sicherheit zu bestimmen .

Antivirale und Anti-HIV-Wirkungen

Chinolinderivate haben sich als antivirale und anti-HIV-Mittel bewährt. Das Potenzial von this compound in diesen Bereichen könnte erheblich sein, insbesondere angesichts des anhaltenden Bedarfs an neuen Behandlungen gegen resistente Virusstämme .

Antitumoraktivität

Neben seiner Rolle im Krebsstoffwechsel kann this compound aufgrund seiner Antitumor-Eigenschaften auch breitere Anwendungen in der Krebstherapie haben. Es könnte Teil eines multi-target-Ansatzes zur Krebstherapie sein .

Entzündungshemmend und Antioxidativ

Schließlich deuten die entzündungshemmenden und antioxidativen Eigenschaften von Chinolinderivaten darauf hin, dass this compound bei der Behandlung von Entzündungskrankheiten und beim Schutz von Zellen vor oxidativem Stress hilfreich sein könnte .

Wirkmechanismus

Target of Action

The primary targets of 6-Chloroquinoline-8-sulfonamide are the enzymes involved in the synthesis of folate in bacteria and the heme polymerase in malarial trophozoites . The compound inhibits the action of these enzymes, thereby disrupting the metabolic processes of the pathogens .

Mode of Action

6-Chloroquinoline-8-sulfonamide interacts with its targets by competitively inhibiting their action. In the case of bacterial enzymes involved in folate synthesis, the compound acts as a competitive inhibitor, preventing the normal substrate from binding and thus halting the production of folate . For malarial trophozoites, 6-Chloroquinoline-8-sulfonamide inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, which is lethal to the parasite .

Biochemical Pathways

The affected biochemical pathways primarily involve the synthesis of folate in bacteria and the conversion of heme to hemazoin in malarial trophozoites . The inhibition of these pathways by 6-Chloroquinoline-8-sulfonamide leads to a disruption in the metabolic processes of the pathogens, resulting in their death .

Pharmacokinetics

It can be inferred that like other sulfonamides, it is likely to be readily absorbed orally, distributed throughout the body, metabolized mainly by the liver, and excreted by the kidneys .

Result of Action

The result of the action of 6-Chloroquinoline-8-sulfonamide is the death of the pathogens. By inhibiting key enzymes and disrupting essential metabolic processes, the compound effectively kills the bacteria and malarial trophozoites .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-chloroquinoline-8-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c10-7-4-6-2-1-3-12-9(6)8(5-7)15(11,13)14/h1-5H,(H2,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKQVVURFLWAAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1094671-86-9 |

Source

|

| Record name | 6-chloroquinoline-8-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-2-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2362282.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2362283.png)

![N-(4-methylbenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2362284.png)

![Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2362285.png)

![5-amino-3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2362289.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2362291.png)